molecular formula C17H20N2O3S B11793434 2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid

2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid

Cat. No.: B11793434
M. Wt: 332.4 g/mol
InChI Key: WBEPTLZDQHEGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C17H20N2O3S It is characterized by the presence of a mesityl group, a thiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Mesitylthiazol-5-yl)acetic acid
  • 2-(4-Mesityl-2-thiazolyl)acetic acid
  • 2-(4-Mesityl-2-amidothiazol-5-yl)acetic acid

Uniqueness

2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid is unique due to the presence of the propionamide group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds and makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-(propanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O3S/c1-5-13(20)18-17-19-16(12(23-17)8-14(21)22)15-10(3)6-9(2)7-11(15)4/h6-7H,5,8H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

WBEPTLZDQHEGHG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.